molecular formula C6H7F3N2O2 B2953275 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol CAS No. 2241128-42-5

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol

Cat. No.: B2953275
CAS No.: 2241128-42-5
M. Wt: 196.129
InChI Key: WVIGPFHGJZJYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol: is an organic compound with the molecular formula C6H7F3N2O2 and a molecular weight of 196.13 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and an oxazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol typically involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to introduce the oxazole ring. The specific reaction conditions, such as temperature, pressure, and solvent, can be optimized based on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization , are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: enzyme inhibitors and receptor modulators . Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors , while the oxazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol stands out due to the presence of the oxazole ring, which imparts unique chemical and biological properties. The combination of trifluoromethyl and oxazole functionalities makes it a versatile molecule for various applications in research and industry .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O2/c7-6(8,9)5(12,3-10)4-11-1-2-13-4/h1-2,12H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIGPFHGJZJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(CN)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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